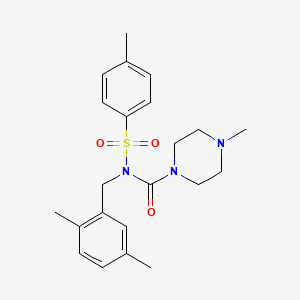

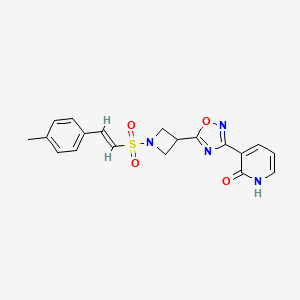

![molecular formula C25H22ClN3O4 B2953983 3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide CAS No. 1029764-85-9](/img/structure/B2953983.png)

3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole and benzene derivatives. The specific reactions and conditions would depend on the exact starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the indole and benzene rings. The presence of the amide and carboxamide groups suggests that this compound could participate in hydrogen bonding, which could affect its physical and chemical properties .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or electron-withdrawing nature of the substituents, steric hindrance, and the specific conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the potential for hydrogen bonding could affect its solubility, boiling point, and melting point .科学的研究の応用

Antitumor Potential

3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide and its derivatives have been explored for their potential in antitumor therapy. Studies have shown that certain structural modifications in indole carboxamides can impact their antitumor activity. For instance, Rewcastle et al. (1986) demonstrated that monosubstituted derivatives of related compounds exhibit varying degrees of antitumor activity, influenced more by the position of the substituent groups rather than their nature (Rewcastle et al., 1986).

Allosteric Modulation of CB1 Receptor

Research by Khurana et al. (2014) highlights the role of indole-2-carboxamides, including structurally related compounds, as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies have identified key structural requirements for allosteric modulation of CB1, contributing to the development of potent CB1 allosteric modulators (Khurana et al., 2014).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of indole carboxamides have been a focus of research, as highlighted by Cucek and Verček (2008). They have explored the preparation and subsequent transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are structurally similar to the compound , providing valuable insights into the synthetic pathways and potential applications of these compounds (Cucek & Verček, 2008).

Antituberculosis Agents

Indole-2-carboxamides, which are closely related to the compound of interest, have been identified as promising antituberculosis agents. Kondreddi et al. (2013) have conducted studies that revealed the significance of structural modifications on the efficacy against Mycobacterium tuberculosis, highlighting the potential of indole-2-carboxamides in tuberculosis treatment (Kondreddi et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O4/c1-32-20-8-4-5-9-21(20)33-15-14-27-25(31)23-22(18-6-2-3-7-19(18)28-23)29-24(30)16-10-12-17(26)13-11-16/h2-13,28H,14-15H2,1H3,(H,27,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMAQVXTSJIDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)

![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)

![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethoxyphenyl)oxamide](/img/structure/B2953922.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2953923.png)